

# Regulatory Mechanisms of Rimocidin Biosynthesis

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## Compound Focus: Rimocidin

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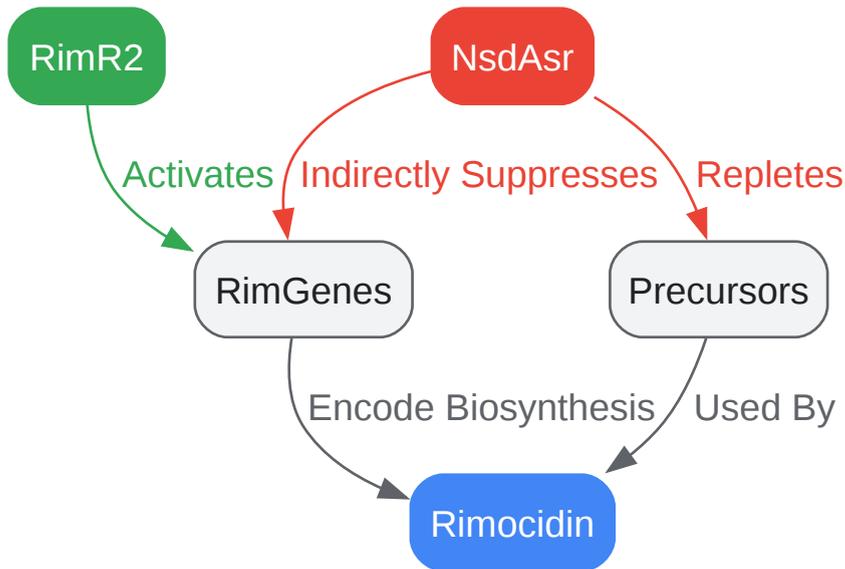
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The biosynthesis of **rimocidin** in *S. rimosus* M527 is controlled by a complex regulatory network. The core biosynthetic gene cluster (BGC) contains several regulatory genes, and its expression is influenced by pathway-specific and global regulators [1].

The table below summarizes the key regulators identified and their functions:

Regulator	Type	Function in Rimocidin Biosynthesis	Molecular Mechanism
RimR2 [1]	Pathway-specific, LAL family (Positive)	Essential for production; overexpression increases yield.	Binds to promoter regions of <i>rimA</i> and <i>rimC</i> ; activates transcription of rim genes [1].
NsdAsr [2] [3] [4]	Global, NsdA family (Negative)	Represses production; deletion increases yield.	Dual mechanism: 1) Binds to genes in fatty acid degradation, reducing precursor supply (butyryl-CoA, malonyl-CoA); 2) Binds to <i>rpoB</i> , downregulating global protein expression [2] [3].

The following diagram illustrates the logical relationship between these regulators and the **rimocidin** biosynthetic output:



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Regulatory network controlling **rimocidin** production in *S. rimosus* M527.

## Quantitative Impact of Genetic Modifications

Genetic engineering of the regulatory genes has proven to be a highly effective strategy for significantly improving **rimocidin** production. The table below compiles the quantitative data from various studies on mutant strains:

Strain / Modification	Description	Change in Rimocidin Production (vs. Wild-Type)	Key Findings
M527- $\Delta$ nsdAsr [4]	Deletion of negative regulator <i>nsdAsr</i>	+46%	Accelerated morphological differentiation; upregulation of <i>rim</i> genes.
M527-KR [1]	Overexpression of <i>rimR2</i> using *kasOp promoter	+81.8%	Highest yielding <i>rimR2</i> overexpression strain.

Strain / Modification	Description	Change in Rimocidin Production (vs. Wild-Type)	Key Findings
M527-NR [1]	Overexpression of <i>rimR2</i> using its native promoter	+68.1%	-
M527-ER [1]	Overexpression of <i>rimR2</i> using *permE promoter	+54.5%	-
RGMS Mutants [5]	ARTP mutagenesis guided by a <i>PrimA-neo</i> reporter	+34% to +52%	Increased transcription of <i>rim</i> genes in top mutants (S34, S38, S52).

## Core Experimental Protocols

Here are the detailed methodologies for key genetic experiments in *S. rimosus* M527.

### Intergeneric Conjugation

This is the primary method for introducing DNA into *S. rimosus* M527 [6] [7].

- **Donor Strain Preparation:** Use *E. coli* ET12567 (pUZ8002) harboring the construct of interest. Grow it in LB with appropriate antibiotics until OD<sub>600</sub> reaches 0.4-0.6. Wash the cells twice with LB to remove antibiotics and resuspend in 500 µL LB [7].
- **Recipient Preparation:**
  - **Spores:** Collect spores from solid MS medium and filter through sterile cotton to remove mycelia. Heat shock to induce germination (specific temperature was optimized in [6]). Incubate in 2xYT broth at 28°C for 2 hours. Wash and resuspend in LB [7].
  - **Mycelia:** Incubate *S. rimosus* M527 in CP liquid medium for 48 hours, then collect the mycelia [7].
- **Conjugation:** Mix donor and recipient cells and spread on conjugation agar plates (MS, TSB, or optimized 2CMC medium [6]) containing 10 mM MgCl<sub>2</sub>. Incubate at 28°C for 10-20 hours [7].
- **Selection:** Overlay the plates with fresh LB medium containing nalidixic acid (to counter-select against the *E. coli* donor) and apramycin (to select for the integrated plasmid). Incubate for 3-4 more days until exconjugants appear [7].

- **Verification:** Purify exconjugants on selective plates and verify plasmid integration by PCR amplification of the apramycin resistance gene from total DNA [7].

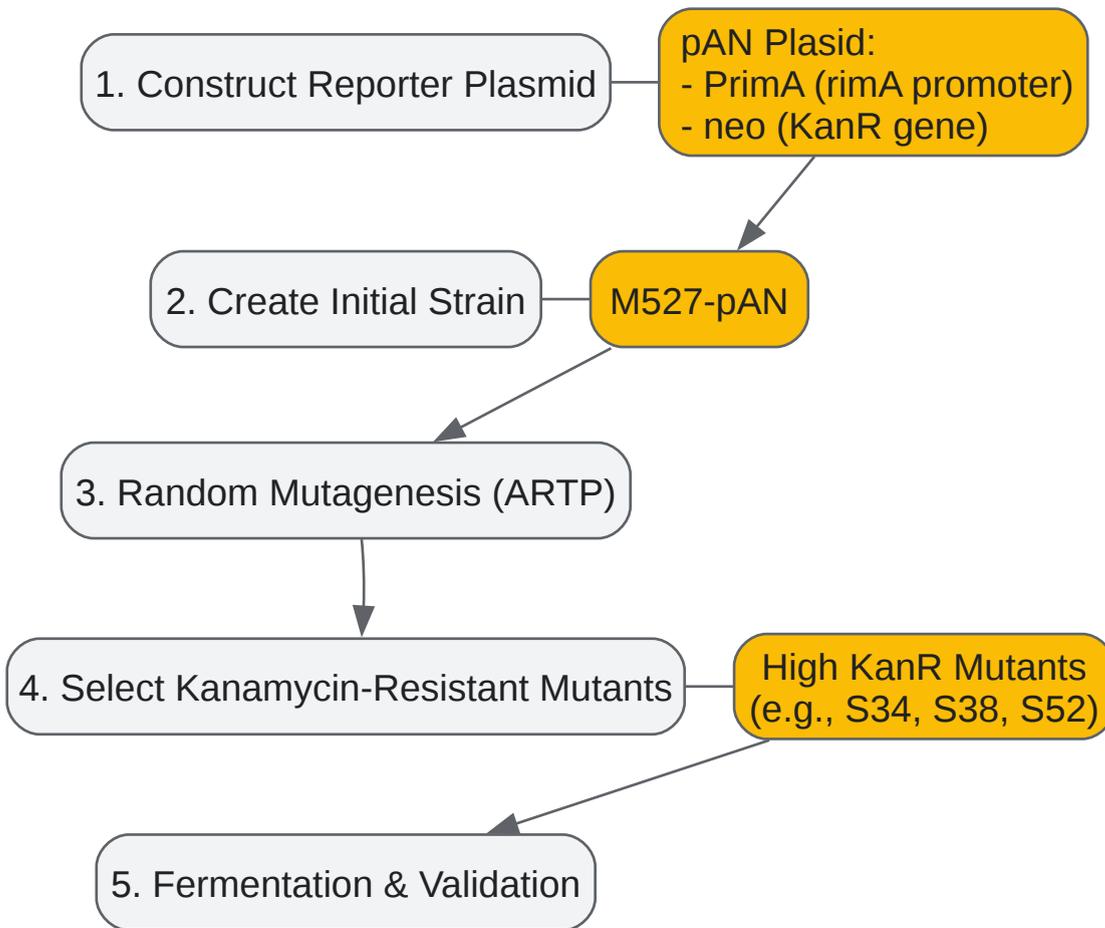
## Gene Deletion using CRISPR-Cas9

The CRISPR/Cas9 system has been successfully applied for efficient gene deletion, such as for *nsdAsr* [4].

- **Vector Construction:** A CRISPR plasmid expressing Cas9 and a guide RNA (gRNA) specific to the target gene (*nsdAsr*) is assembled.
- **Donor DNA:** A double-stranded DNA fragment containing homologous sequences flanking the target gene is co-introduced to facilitate homologous recombination for repair.
- **Transformation:** The CRISPR plasmid and donor DNA are introduced into *S. rimosus* M527 via the intergeneric conjugation protocol.
- **Screening & Verification:** Mutants are screened for antibiotic sensitivity (loss of the CRISPR plasmid) and the gene deletion is confirmed by PCR and phenotypic analysis (e.g., increased **rimocidin** production) [4].

## Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to select for high-producing mutants [5]. The workflow is illustrated below:



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*Workflow of the Reporter-Guided Mutation Selection (RGMS) strategy [5].*

- **Reporter System:** A single-reporter plasmid (pAN) is constructed where the kanamycin resistance gene (*neo*) is placed under the control of *PrimA*, the native promoter of the essential **rimocidin** PKS loading module gene *rimA* [5].
- **Strain Construction:** The pAN plasmid is integrated into the chromosome of *S. rimosus* M527 to create the initial strain M527-pAN [5].
- **Random Mutagenesis:** The M527-pAN strain is subjected to Atmospheric and Room Temperature Plasma (ARTP) mutagenesis to generate a diverse mutant library [5].
- **Mutant Selection:** Mutants are selected based on their ability to grow on higher concentrations of kanamycin. This Kan<sup>R</sup> phenotype serves as a proxy for enhanced activity of the *rimA* promoter and, by extension, the entire **rimocidin** biosynthetic pathway [5].
- **Validation:** Selected Kan<sup>R</sup> mutants are fermented, and their improved **rimocidin** production is quantified using HPLC and antifungal activity assays [5].

## Promoter Tools for Strain Engineering

The activity of various promoters has been quantitatively analyzed in *S. rimosus* M527 using the *gusA* reporter gene, providing a toolkit for genetic engineering [6].

Promoter	Type	Relative Activity in M527 (vs. <i>permE*</i> )
SPL-21 [6]	Synthetic	220% (Strongest)
SPL-57 [6]	Synthetic	~100% (Comparable)
<i>permE*</i> [6]	Constitutive	100% (Control)
<i>potrB</i> [6]	Native	~50% (Weakest)

## Future Research Directions

While significant progress has been made, the regulatory network is not fully elucidated. Future research could focus on:

- **Identifying Other Regulators:** Uncovering additional system-wide regulators that interact with RimR2 and NsdAsr.
- **Precursor Engineering:** Applying the insights from NsdAsr's role in precursor supply to engineer strains with enhanced flux through key metabolic pathways like fatty acid degradation.
- **Industrial Process Optimization:** Scaling up the fermentation of high-yielding engineered strains and further optimizing process parameters.

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